Product packaging for Dihydridoborate(1-)(Cat. No.:)

Dihydridoborate(1-)

Cat. No.: B1252429
M. Wt: 12.83 g/mol
InChI Key: CBWJKNQKWLEEPG-UHFFFAOYSA-N
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Description

Dihydridoborate(1-) is a key reagent in the synthesis and study of advanced inorganic complexes, particularly dihydridoborate Group 7 metal complexes (Manganese and Rhenium) with varied N,E-chelated ligands (where E = O, NH, or S) . These specialized complexes are valuable for fundamental research in organometallic chemistry and catalysis. The (H2BHL) units of the dihydridoborate ligand can coordinate to metal centers through different modes, such as (κ3-H,H,S), (κ3-H,H,O), or (κ3-H,H,N), providing a versatile platform for investigating molecular structure and bonding . Furthermore, these dihydridoborate complexes undergo hydroboration reactions with terminal alkynes, yielding trans-hydroborated species, which highlights their utility in exploring new synthetic pathways and the development of novel compounds . The electronic structures and nature of bonding in these species can be further investigated using computational methods like Density Functional Theory (DFT) . This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not intended for diagnostic, therapeutic, or any other clinical use on humans . They are not subject to the regulatory approvals required for in vitro diagnostic (IVD) medical devices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula BH2- B1252429 Dihydridoborate(1-)

Properties

Molecular Formula

BH2-

Molecular Weight

12.83 g/mol

InChI

InChI=1S/BH2/h1H2/q-1

InChI Key

CBWJKNQKWLEEPG-UHFFFAOYSA-N

Canonical SMILES

[BH2-]

Origin of Product

United States

Research Landscape and Foundational Context of Dihydridoborate 1

Historical Trajectories in Boron Hydride Chemistry Research

The systematic study of boron hydrides began in the early 20th century with the pioneering work of Alfred Stock. Between 1912 and 1937, Stock developed high-vacuum techniques essential for synthesizing and characterizing these highly reactive, volatile, and often toxic compounds. britannica.comwikipedia.org His research led to the discovery of a family of boron hydrides with compositions such as BnHn+4 and BnHn+6. britannica.compageplace.de

Early structural proposals for these hydrides were often incorrect due to their unusual bonding, which deviates from simple two-center, two-electron bonds. pageplace.dewikipedia.org A significant breakthrough in understanding the structure of boron hydrides came later, particularly with the resolution of the diborane (B8814927) (B2H6) structure in the 1940s. wikipedia.orgpageplace.dewikipedia.org Further crucial contributions were made by researchers like H. I. Schlesinger and A. B. Burg, followed by the divergent work of H. C. Brown, who focused on the organic applications of boron hydrides, notably the hydroboration reaction. britannica.compageplace.de William N. Lipscomb's X-ray diffraction studies and theoretical analyses in the latter half of the 20th century were pivotal in unraveling the complex structures and bonding in boron hydrides, earning him the Nobel Prize in Chemistry in 1976. britannica.comwikipedia.orgpageplace.dewikipedia.org His work, along with others, led to the development of concepts like three-center two-electron bonds and polyhedral skeletal electron pair theory (Wade's rules), which are fundamental to understanding the structures of boron clusters and related anions. wikipedia.orgresearcher.life

The discovery of polyhedral boron hydrides and carboranes in the late 1950s and early 1960s, particularly compounds like [B10H10]2– and [B12H12]2–, marked another significant period, revealing remarkably stable boron frameworks. researcher.life

Contemporary Significance and Academic Relevance of Dihydridoborate(1-)

Dihydridoborate(1-) (BH2-) and related boron anions remain academically relevant due to their unique electronic structures and reactivity. They serve as ligands in coordination chemistry, participating in various catalytic processes, including hydroboration reactions. researchgate.netscilit.com Research continues to explore the coordination modes of borate (B1201080) ligands in transition metal complexes, which can vary significantly based on steric and electronic properties. researchgate.net

The study of dihydridoborate(1-) contributes to the broader understanding of hydride chemistry and the behavior of main group organometallic compounds. researchgate.net While less prevalent than the tetrahydridoborate anion (BH4-), the BH2- moiety appears in various chemical contexts, including substituted boranes and as a structural unit in more complex boron-containing molecules and materials. researchgate.netmdpi.com Research involving dihydridoborate complexes also provides insights into fundamental processes like B-H bond activation. researchgate.net

Review of Landmark Discoveries and Seminal Contributions in Boron Anion Chemistry

Landmark discoveries in boron anion chemistry are often intertwined with the advancements in boron hydride chemistry as a whole. The isolation and characterization of the tetrahydridoborate anion (BH4-), commonly known as borohydride (B1222165), was a significant early achievement. Sodium borohydride (NaBH4) was discovered in the 1940s by H. I. Schlesinger's team during research aimed at volatile uranium compounds. wikipedia.org Sodium borohydride is a widely used reducing agent and a progenitor of other boranes. wikipedia.orgwikipedia.orgnih.gov

The discovery and structural elucidation of the highly stable closo-borate anions like [B10H10]2– and [B12H12]2– by Hawthorne and Pitochelli in 1959 and 1960 were seminal contributions, demonstrating the potential for robust, cage-like boron structures. researcher.lifeacs.org These polyhedral borate dianions have been likened to aromatic hydrocarbons in terms of their stability and electronic properties. acs.org

While specific landmark discoveries solely focused on the isolated dihydridoborate(1-) anion itself might be less documented compared to more stable or widely applied boron anions like BH4- or the closo-borates, its significance lies in its role as a fundamental building block and transient species in various boron hydride reactions and the formation of substituted dihydridoborate complexes. Research into substituted dihydridoborate anions and their interactions with metal centers represents ongoing contributions to the field of boron anion chemistry. researchgate.netresearchgate.netresearchgate.netacs.orgiucr.orgresearchgate.net Studies on alkali metal dihydridoborates, for instance, have explored their preparation and structural characteristics. researchgate.netresearchgate.net

Data Table

While detailed quantitative data specifically focusing on the intrinsic properties of the isolated, highly reactive dihydridoborate(1-) anion (BH2-) suitable for a comprehensive data table is limited in the provided search results, the research highlights the characterization of substituted dihydridoborate species and related boron hydrides. Below is a table summarizing some key historical compounds and their relevance.

Compound NameFormulaPubChem CIDHistorical Significance
Diborane(6)B₂H₆12544637First systematically studied boron hydride by Alfred Stock. britannica.comwikipedia.orgpageplace.de
Sodium BorohydrideNaBH₄4311764Widely used reducing agent, discovered by Schlesinger. wikipedia.orgnih.gov
Decahydro-closo-decaborate[B₁₀H₁₀]²⁻-Early example of a stable polyhedral borate anion. researcher.lifeacs.org
Dodecahydro-closo-dodecaborate[B₁₂H₁₂]²⁻-Another early example of a stable polyhedral borate anion. researcher.lifeacs.org
Dihydridoborate(1-)BH₂⁻13392197Subject of this article, fundamental boron anion. nih.gov

Note: PubChem CIDs for complex anions like [B10H10]2- and [B12H12]2- as isolated species are not as readily available or applicable as for neutral or simple ionic compounds in the standard PubChem database.

Detailed Research Findings

Research into dihydridoborate(1-) often involves its behavior as a ligand or as a part of substituted boranes. Studies have investigated the preparation and characterization of alkali metal dihydridoborates, such as lithium and potassium dihydridoborates, utilizing techniques like 11B-NMR and IR spectroscopy for characterization. researchgate.netresearchgate.net These studies reveal that the stability and behavior of H2BX2- ions can be influenced by the substituents (X) and the coordinating metal cation. researchgate.netresearchgate.net For instance, ligand redistribution processes can occur, leading to the formation of other species like BH4- and BX4-, with the thermodynamic favorability of such processes increasing with the electronegativity of the substituent X. researchgate.netresearchgate.net

Furthermore, dihydridoborate ligands have been observed to adopt specific coordination modes, such as η2-coordination, when bound to metal centers in transition metal complexes. acs.org The formation of dihydridoborate complexes can sometimes lead to catalytically dormant species in certain reaction systems, highlighting the importance of understanding their coordination chemistry in catalytic cycles. acs.org Density functional theory (DFT) calculations have been employed to investigate the electronic structures and bonding nature in dihydridoborate species and their complexes. researchgate.netresearchgate.net

Research has also explored the incorporation of the dihydridoborate moiety into more complex structures, such as carborane derivatives. mdpi.com For example, trimethylammonium-dihydridoborate derivatives of carboranes have been synthesized and their reactivity studied, demonstrating resistance to hydrolysis under certain conditions. mdpi.com

Advanced Synthetic Methodologies and Precursor Chemistry for Dihydridoborate 1 Derivatives

Strategies for Anionic Dihydridoborate Generation

The generation of the dihydridoborate anion typically involves the reduction of boron precursors or metathesis reactions.

Reduction Pathways of Boron Halides and Esters

Reduction reactions are a common approach to generate boron hydride species. While the search results did not provide direct, detailed examples of the reduction of boron halides or esters specifically to the BH2- anion, they highlight related reduction chemistry of boron compounds. For instance, the reduction of carbonyl compounds using sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) involves the transfer of hydride, originating from a boron or aluminum hydride species, to the carbonyl carbon. savemyexams.comdocbrown.info Sodium borohydride is prepared by treating trimethyl borate (B1201080) with sodium hydride. youtube.com The reaction of alkali borohydrides with electrophiles like halogens, sulfuric acid, or boron trifluoride can generate diborane (B8814927) or borine ether complexes. youtube.com Boron trihalides are noted as being more reactive than trimethyl borate in reactions with sodium or lithium hydride, yielding borohydrides at lower temperatures. youtube.com This suggests that reduction of boron species, including potentially halides and esters, can lead to the formation of boron-hydrogen bonds and anionic species, although the specific conditions yielding BH2- directly from these precursors were not explicitly detailed in the search results.

Metathesis Reactions for Dihydridoborate Anion Formation

Metathesis reactions, broadly defined as the exchange of fragments between two reacting molecules, have been explored in boron chemistry. While the provided search results primarily discuss olefin metathesis nobelprize.orgyoutube.comrsc.orgchim.it and substituent exchange in boranes and boron heterocycles doi.orgd-nb.info, one result specifically mentions the formation of the dihydridoborate anion via an asymmetric cleavage of the hydride bridge in 9-BBN (9-borabicyclo[3.3.1]nonane) upon reaction with lithium alkyls. doi.org This reaction is described as analogous to the interaction of 9-BBN with lithium alkyls and results in the formation of both the dihydridoborate and a bis(trimethylsilyl)borate, as evidenced by distinctive signals in the boron resonance spectrum. doi.org This exemplifies a metathesis-like process where hydride and alkyl groups are exchanged, leading to the formation of the BH2- anion.

Electrochemical Approaches to Dihydridoborate Synthesis

Electrochemical methods offer an alternative route for chemical synthesis by utilizing electrical energy to drive reactions. While the search results discuss electrochemical methods in the context of biodiesel production dergipark.org.tr, synthesis of indoles mdpi.com, and characterization of copper complexes scirp.org, a specific mention of the electrochemical synthesis of the dihydridoborate(1-) anion itself is limited. One result briefly mentions the electrochemical oxidation of chloro-dodecaborate google.com, which is a different type of boron cluster. Another discusses the cathodic reduction of water producing hydrogen gas and hydroxide (B78521) base in an electrochemical indole (B1671886) synthesis mdpi.com, which is not directly related to generating BH2-. While electrochemical techniques are used in boron chemistry for various purposes, direct evidence for the electrochemical generation of the simple BH2- anion was not prominently featured in the provided results.

Selective Functionalization and Derivatization Routes

Once generated, the dihydridoborate anion can undergo various reactions, including hydride addition and substitution at the boron center, to form more complex boron species.

Hydride Addition Reactions

The dihydridoborate anion, possessing hydride character, can participate in reactions involving hydride transfer or addition. Search results highlight the role of boron hydrides, including species that could potentially be generated from or related to dihydridoborate, in hydroboration reactions of alkenes and alkynes. For instance, the hydroboration of alkenes with BH3 involves the syn addition of B and H across the double bond, with boron typically adding to the less substituted carbon. masterorganicchemistry.com Copper(I) dihydridoborate complexes have been identified as resting states in the catalytic asymmetric hydroboration of internal alkenes with pinacolborane (HBpin). nih.gov In these catalytic cycles, insertion of the alkene into a copper(I) hydride species, which can be formed by reversible dissociation of HBpin from the copper dihydridoborate complex, is a key step. nih.gov This indicates that dihydridoborate species, or related boron hydrides, are involved in processes where hydride is effectively added to an unsaturated system, often mediated by transition metals.

Mechanochemical and High-Pressure Synthesis Techniques

Mechanochemical synthesis, which utilizes mechanical force (such as grinding or milling) to induce chemical reactions, presents an attractive alternative to traditional solution-based methods. This technique can offer advantages such as solvent-free or reduced-solvent conditions, increased reaction rates, and access to different reaction pathways or products. Mechanochemistry has been explored in the synthesis of various inorganic and organometallic compounds, including metal borohydrides and dihydridoborate complexes.

Research has demonstrated the application of mechanochemistry in the synthesis of metal dihydridoborate complexes. For example, the mechanochemical synthesis of an iron dihydridoborate complex has been reported. guidechem.com This approach involves grinding solid reactants together, potentially with a small amount of solvent (solvent-assisted grinding). The use of mechanical energy can facilitate bond breaking and formation, enabling reactions that might be slow or require harsher conditions in solution. While specific detailed data on yields under varying mechanochemical conditions for this iron complex were not extensively available in the provided snippets, the successful synthesis highlights the potential of this method for preparing dihydridoborate derivatives.

High-pressure synthesis involves conducting chemical reactions at elevated pressures, which can significantly influence reaction kinetics, thermodynamics, and selectivity. High pressure can facilitate reactions that involve a decrease in volume of activation, such as associative mechanisms or reactions leading to a more compact transition state. While high-pressure synthesis equipment was historically complex, commercially available batch reactors capable of reaching pressures up to 2 GPa (2000 MPa) are now available, making this technique more accessible for synthetic chemists.

In the context of dihydridoborate chemistry, high pressure has been utilized in synthetic routes involving dihydridoborate precursors. For instance, the in situ synthesis of a monoanionic chelating dicarbene ligand was achieved from potassium bis(imidazol-1-yl)dihydridoborate under high-pressure conditions (2 GPa). This process involved dialkylation with an alkyl iodide followed by deprotonation. The application of high pressure in this case likely played a role in facilitating the reaction steps involving the dihydridoborate-containing starting material. While detailed comparative data on yields at different pressures were not provided, this research exemplifies how high-pressure techniques can be applied to transformations involving dihydridoborate species.

Green Chemistry Principles in Dihydridoborate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of dihydridoborate(1-) derivatives is crucial for developing more sustainable and environmentally friendly chemical processes. Several aspects of dihydridoborate synthesis can be aligned with green chemistry goals, including the choice of synthetic methodology, reaction conditions, and solvents.

Mechanochemical synthesis, as discussed in Section 2.3, inherently aligns with green chemistry principles by often reducing or eliminating the need for bulk solvents. nih.govguidechem.com Solvent-free or solvent-assisted grinding can minimize solvent waste and the associated environmental impact and safety hazards. The synthesis of the iron dihydridoborate complex using a mechanochemical technique is an example of this approach. guidechem.com

Another aspect of green chemistry in synthesis is conducting reactions under milder conditions, such as room temperature, to reduce energy consumption. The synthesis of metal dihydridoborate complexes has been achieved at room temperature, for example, the reaction of a ruthenium complex with BH3·THF. thermofisher.cnnih.gov Developing catalytic methods that operate efficiently at ambient temperatures and pressures is a key goal in green chemistry.

The choice of solvents is also critical. Moving away from volatile organic solvents towards more environmentally benign alternatives like water or even solvent-free conditions is a significant step. While some dihydridoborate precursors or reactions may be sensitive to water, research into water-compatible boron chemistry is ongoing, and some organoboron compounds are known to be usable in the presence of water. sigmaaldrich.com Exploring the use of greener solvents or solvent-free conditions specifically for the synthesis of dihydridoborate derivatives is an important area for future development.

Furthermore, the efficiency of the synthetic route, including atom economy and the minimization of byproducts, contributes to the greenness of a process. Designing reactions that directly form the desired dihydridoborate derivative with minimal waste is a key consideration.

Mechanistic Organic and Inorganic Reactivity of Dihydridoborate 1

Fundamental Reaction Pathways and Intermediates

The reactivity of the dihydridoborate(1-) anion and related species is characterized by several fundamental pathways, including hydride transfer, nucleophilic attack, and involvement in redox processes with metal centers. These pathways are governed by the electronic nature of the boron center and the B-H bonds.

Hydride transfer is a fundamental process where a hydride ion (H⁻) is transferred from a donor molecule to an acceptor. Dihydridoborate(1-) and its derivatives are effective hydride donors. The mechanism of hydride transfer can proceed through a single-step (direct) pathway or a multi-step process. capes.gov.br

In a direct transfer, the hydride is transferred in a concerted step from the boron center to an electrophilic center. youtube.com The transition state involves the simultaneous breaking of the B-H bond and the formation of a new bond between the hydride and the acceptor. The efficiency of this transfer is influenced by both thermodynamic and kinetic factors, often referred to as thermodynamic and kinetic hydricity, respectively. yale.edu Thermodynamic hydricity relates to the free energy required to release a free hydride ion, while kinetic hydricity is related to the rate of the hydride transfer reaction. yale.edu

Alternatively, hydride transfer can occur via a two-step electron-proton-electron or electron-hydrogen atom (e⁻/H•) transfer mechanism. nih.gov For instance, the reduction of certain pyridinium (B92312) cations can result in different isomers depending on the mechanism; a single-step H⁻ transfer may yield a 1,2-dihydropyridine, whereas a two-step transfer can produce the 1,4-dihydropyridine (B1200194) isomer. nih.gov The propensity for one mechanism over the other is influenced by the electronic properties of both the hydride donor and the acceptor. nih.gov

The table below summarizes key parameters for hydride transfer reactions involving dihydropyridine (B1217469) compounds, which serve as organic analogues for understanding hydride transfer dynamics.

Hydride DonorAcceptorSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Activation Free Energy (ΔG‡) (kcal/mol)Molar Free Energy Change (ΔG°) (kcal/mol)
1,2-PNAHAcrH⁺ClO₄⁻1.23 x 10³13.8-19.7
1,4-PNAHAcrH⁺ClO₄⁻1.45 x 10³13.7-19.9
1,2-HEHAcrH⁺ClO₄⁻1.17 x 10¹16.6-14.8
1,4-HEHAcrH⁺ClO₄⁻1.05 x 10⁻¹19.5-10.1
1,2-PYHAcrH⁺ClO₄⁻1.55 x 10⁻²20.6-8.1
1,4-PYHAcrH⁺ClO₄⁻1.29 x 10⁰17.9-11.2
Data adapted from studies on dihydropyridine compounds in CH₃CN at 298 K. nih.gov

A nucleophile is a chemical species that donates an electron pair to form a chemical bond. masterorganicchemistry.combritannica.com Conversely, an electrophile accepts an electron pair. britannica.com The dihydridoborate(1-) moiety can exhibit dual reactivity. The electron-rich B-H bond can act as a nucleophile, particularly the sigma bond electrons, attacking electrophilic centers. youtube.com This is a key step in reactions like the reduction of carbonyl compounds.

Furthermore, complex boranes can possess multiple reactive sites. For example, the double-base stabilized dihydrido-diborane(4) [HB(hpp)]₂ features both a B-B bond and B-H bonds as potential reactive sites. nih.gov Its reaction with catecholborane results in the formation of a cationic triborane, indicating reactivity at the B-B bond. In contrast, its reaction with B-chlorocatecholborane leads to a hydride-chloride substitution, showcasing reactivity at the B-H bond. nih.gov This demonstrates that the specific reaction pathway is highly dependent on the nature of the electrophile it interacts with.

The vast majority of organic reactions involve a nucleophile donating a pair of electrons to an electrophile. masterorganicchemistry.comyoutube.com The nucleophilicity of a species refers to its ability to donate an electron pair, which determines its reactivity. masterorganicchemistry.comsemanticscholar.org In the context of dihydridoborate(1-), the boron atom itself can also be an electrophilic center, especially in boranes like BH₃, where the boron has a vacant p-orbital and can accept a pair of electrons from a nucleophile, such as an alkene's pi bond. libretexts.org

Reductive elimination and oxidative addition are reverse processes fundamental to organometallic chemistry. wikipedia.orglibretexts.org Oxidative addition involves the addition of a molecule to a metal center, which results in an increase in the metal's oxidation state and coordination number by two. libretexts.orglibretexts.org This process requires the metal center to be coordinatively unsaturated and electron-rich. libretexts.org

Reductive elimination is the microscopic reverse, where two ligands on a metal center are eliminated, forming a new covalent bond between them and decreasing the metal's oxidation state by two. wikipedia.orglibretexts.org This step is often the product-forming step in catalytic cycles. wikipedia.org For mononuclear reductive elimination to occur, the groups being eliminated must typically be in a cis position relative to each other on the metal center. wikipedia.orglibretexts.org

While not directly involving a free dihydridoborate(1-) ion, these processes are crucial in catalytic cycles where borohydride (B1222165) complexes or metal-boron species are intermediates. For example, a metal-dihydride complex could undergo reductive elimination of H₂. Conversely, the splitting of a B-H bond across a metal center can be viewed as an oxidative addition process. The balance between these two reactions is governed by the thermodynamics of the system and the electronic and steric properties of the metal complex. wikipedia.org

ProcessChange in Metal Oxidation StateChange in Metal d-electron CountChange in Coordination NumberKey Requirement
Oxidative Addition Increases by 2Decreases by 2Increases by 2Coordinatively unsaturated metal center libretexts.org
Reductive Elimination Decreases by 2Increases by 2Decreases by 2Ligands must be cis to one another wikipedia.orglibretexts.org

Role in Catalytic Cycles

Dihydridoborate(1-) and related borohydride species are pivotal intermediates and reagents in various catalytic cycles, primarily due to their ability to deliver hydride ions.

In catalytic hydrogenation, a substrate is reduced by the addition of hydrogen (H₂). Many catalytic cycles involve the formation of a metal hydride intermediate, which then transfers a hydride to the substrate. yale.edu Borohydride complexes can serve as precursors to these active metal hydrides. For example, copper complexes ligated by HN(CH₂CH₂PR₂)₂ can catalyze the hydrogenation of aldehydes and ketones. rsc.org The mechanism often involves the activation of H₂ by the metal center, a process that can be turnover-limiting. rsc.org

In some systems, the hydrogenation mechanism is ionic, involving the separate transfer of H⁻ and H⁺. nih.gov For instance, ruthenium hydride complexes can catalyze the hydrogenation of iminium cations where the product amine deprotonates an H₂ complex, regenerating the hydride catalyst and making the reaction catalytic with H₂ as the ultimate reductant. nih.gov

Dehydrogenation is the reverse process, where hydrogen is removed from a substrate. This is a key reaction in chemical hydrogen storage systems. mdpi.com For example, N-ethylcarbazole is a promising hydrogen storage material that can be hydrogenated and dehydrogenated under relatively mild conditions using catalysts. mdpi.com The mechanism involves the activation of C-H bonds at a catalytic center, often followed by the reductive elimination of H₂. The formation of dihydride and dihydrogen complexes on single-atom catalysts has been shown to be a critical aspect of the hydrogen evolution reaction (HER), which is mechanistically related to dehydrogenation. nih.gov

The mechanism of the hydroboration step is a concerted, syn-addition. libretexts.orgmasterorganicchemistry.com The pi bond of the alkene acts as a nucleophile, attacking the electrophilic boron atom, while simultaneously, a hydride from the boron is transferred to one of the carbons of the double bond. libretexts.orgyoutube.com This occurs through a four-membered ring transition state.

Key features of the hydroboration mechanism include:

Concerted Reaction : Bond formation and bond breaking occur in a single step, avoiding a carbocation intermediate and thus preventing rearrangements. libretexts.org

Anti-Markovnikov Regioselectivity : The boron atom adds to the less substituted carbon of the alkene. This is due to both steric factors (the bulky borane (B79455) group prefers the less hindered position) and electronic factors (in the B-H bond, hydrogen is slightly more electronegative than boron, so the partial positive charge resides on the boron, which is attacked by the pi bond). masterorganicchemistry.comyoutube.com

Syn-Addition Stereospecificity : The boron and the hydrogen atom add to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com

Following the initial hydroboration, the resulting organoborane is typically oxidized, often with hydrogen peroxide in a basic solution. masterorganicchemistry.com This oxidation step proceeds with retention of stereochemistry, where the C-B bond is replaced by a C-OH bond, preserving the stereochemical outcome of the hydroboration step. masterorganicchemistry.com

Lewis Acid-Base Adduct Formation and Reactivity

The reactivity of dihydridoborate(1-), and related borohydride species, can be significantly modulated through the formation of Lewis acid-base adducts. libretexts.orgucla.edu In this context, the borohydride acts as a Lewis base, donating a pair of electrons (typically from a B-H bond) to a Lewis acid. A Lewis acid is any species that can accept an electron pair. libretexts.org This interaction forms a Lewis acid-base adduct, a complex that contains a coordinate covalent bond between the acid and the base. libretexts.orgucla.edu

The formation of these adducts can have several important consequences for the reactivity of the borohydride species. Firstly, coordination of a Lewis acid to the borohydride can enhance its hydridic character, making it a more potent reducing agent. Conversely, the Lewis acid can coordinate to the substrate, activating it towards nucleophilic attack by the hydride. nih.gov For example, strong Lewis acids can react with heteroaromatic compounds to form adducts that initiate further reactions. nih.gov

The interaction is not always straightforward. In some cases, particularly with sterically hindered Lewis acids and bases, the expected adduct formation is prevented, leading to what are known as "frustrated Lewis pairs" (FLPs). academie-sciences.fr These FLPs exhibit unique reactivity, capable of activating small molecules. While direct examples involving a simple dihydridoborate(1-) are specialized, the principle illustrates the diversity of interactions.

The reaction of dinitrogen complexes with Lewis acids provides another example of this interaction, where the Lewis acid attacks the β-N atom to form stable adducts, demonstrating the electrophilic activation mechanism. nih.govsemanticscholar.org The specific outcome of the reaction—whether it leads to enhanced reactivity, substrate activation, or alternative pathways—depends on the nature of the Lewis acid, the borohydride derivative, the substrate, and the reaction conditions. nih.gov

Below is a table summarizing the types of interactions between borohydride-related species and various Lewis acids.

Lewis Acid TypeInteraction with Borohydride SpeciesEffect on ReactivityExample Lewis Acids
Alkali Metal Cations (e.g., Li⁺, Na⁺)Ion pairing with the borohydride anion.Influences solubility and aggregation state, moderately affecting reactivity.Li⁺, Na⁺, K⁺
Alkaline Earth Metal Cations (e.g., Ca²⁺, Mg²⁺)Formation of more covalent complexes.Can enhance reducing power and selectivity, often used in mixed-hydride systems.Ca(BH₄)₂, Mg(BH₄)₂
Main Group Lewis Acids (e.g., Boranes, Aluminum Halides)Formation of complex borohydrides or adducts.Can dramatically alter reactivity; AlCl₃ can form AlH₃ for different reduction pathways. nih.govBF₃, AlCl₃, 9-BBN
Transition Metal Halides/ComplexesCoordination to form complex metal hydrides.Creates highly selective and powerful reducing agents; can enable catalytic cycles.ZnCl₂, TiCl₄, CuI

Solvent Effects and Reaction Kinetics

The solvent plays a crucial role in determining the rate and outcome of reactions involving dihydridoborate(1-) and its derivatives. wikipedia.org Solvent effects primarily arise from the differential solvation of reactants, transition states, and products. wikipedia.orglibretexts.org According to the transition state theory, a reaction proceeds faster if the transition state is stabilized by the solvent to a greater extent than the starting materials. wikipedia.org

Key solvent properties that influence reaction kinetics include polarity, viscosity, and specific solute-solvent interactions like hydrogen bonding. chemrxiv.orglibretexts.org

Polarity: The effect of solvent polarity depends on the nature of the reaction. For reactions where the transition state is more polar than the reactants, an increase in solvent polarity generally accelerates the reaction rate. wikipedia.orgslideshare.net Conversely, if the reactants are more polar than the transition state, a more polar solvent will slow the reaction down. slideshare.net The dielectric constant of the solvent is a common measure of its polarity. wikipedia.org

Viscosity: In highly viscous solvents, the diffusion of reactant molecules is slower, leading to a decrease in collision frequency and thus a lower reaction rate. libretexts.org This is particularly relevant for diffusion-controlled reactions, where the rate is limited by how quickly the reactants can encounter each other in the solvent cage. libretexts.orgresearchgate.net

Specific Solvation: Hydrogen bonding can significantly impact reactivity. libretexts.org For instance, protic solvents like methanol (B129727) can form hydrogen bonds with the borohydride anion or with carbonyl substrates. This can either stabilize the ground state, reducing reactivity, or participate in stabilizing a charge-separated transition state, thereby accelerating the reaction. chemrxiv.org

The table below illustrates the generalized effect of solvent properties on the kinetics of borohydride reductions.

Solvent PropertyInfluence on Reaction RateRationaleExample Solvents
Increasing Polarity (Dielectric Constant) VariableRate increases if the transition state is more polar than reactants; decreases if reactants are more polar. slideshare.netHexane < THF < Acetonitrile < Water
Increasing Viscosity DecreasesSlower diffusion of reactants reduces the frequency of effective collisions. libretexts.orgDiethyl Ether < Isopropanol < Ethylene Glycol
Hydrogen Bonding Capability VariableCan stabilize charged transition states (rate increase) or stabilize reactants (rate decrease). libretexts.orgProtic (Methanol, Water) vs. Aprotic (THF, DMF)

Stereochemical Control in Dihydridoborate-Mediated Transformations

Achieving stereochemical control is a critical aspect of modern organic synthesis, and transformations mediated by borohydrides are no exception. The stereochemical outcome of a reduction, particularly of prochiral ketones and aldehydes, is determined by the trajectory of the hydride attack on the carbonyl carbon. mdma.chbham.ac.uk This can be influenced by several factors, leading to diastereoselective or enantioselective transformations.

Substrate Control: The inherent structural features of the substrate can direct the incoming hydride to one face of the molecule over the other. This is often dictated by steric hindrance. For example, in the reduction of substituted cyclohexanones, the hydride preferentially attacks from the less hindered face. mdma.ch The reduction of 4-t-butylcyclohexanone by sodium borohydride predominantly yields the equatorial alcohol, resulting from axial attack. mdma.ch However, the presence of bulky axial substituents can dramatically alter or even reverse this selectivity. mdma.ch

Chelation Control: In substrates containing a nearby Lewis basic group (such as a hydroxyl or alkoxy group), a chelating metal cation associated with the borohydride can form a cyclic intermediate. This rigidifies the conformation of the substrate and directs the hydride delivery intramolecularly or from a specific external face. For instance, the 1,3-syn diastereoselective reduction of β-hydroxyketones can be achieved by forming a cyclic chelate with a bidentate Lewis acid, which locks the conformation and directs the external hydride attack. youtube.com

Reagent Control: The steric and electronic properties of the borohydride reagent itself can be modified to induce stereoselectivity. Bulky substituents on the boron atom can create a sterically demanding reagent that selectively attacks the less hindered face of a substrate. Chiral ligands can be incorporated into the borohydride reagent to create an asymmetric reducing agent capable of distinguishing between the enantiotopic faces of a prochiral substrate, leading to an enantioselective reduction. mdma.ch Modified borohydride reagents are widely used to achieve high levels of stereocontrol in reductions. mdma.ch

The following table provides illustrative examples of stereochemical outcomes in the reduction of ketones using borohydride reagents.

Ketone SubstrateBorohydride ReagentKey Control ElementMajor Product StereoisomerDiastereomeric/Enantiomeric Excess
4-tert-ButylcyclohexanoneNaBH₄Steric Hindrance (Substrate Control)trans-4-tert-Butylcyclohexanol (Equatorial-OH)~72% d.e. (86% of product) mdma.ch
3,3,5-TrimethylcyclohexanoneNaBH₄Steric Hindrance (Substrate Control)cis-3,3,5-Trimethylcyclohexanol (Axial-OH)Slight inversion of selectivity mdma.ch
β-HydroxyketoneNaBH₄ / Bu₂BOMeChelation Controlsyn-1,3-DiolHigh d.r. youtube.com
Prochiral KetoneChiral Borane ReagentReagent Control(R)- or (S)-AlcoholOften >90% e.e.

Coordination Chemistry and Ligand Behavior of Dihydridoborate 1

Ligand Modes and Bonding Characterization

The dihydridoborate(1-) ligand is a versatile building block in the construction of coordination complexes, with its bonding to a metal center being characterized by several distinct modes. These modes are dictated by the electronic and steric properties of both the metal and the ancillary ligands present in the coordination sphere.

The hydride ligands of the dihydridoborate(1-) moiety can coordinate to a metal center in either a terminal or a bridging fashion. In a terminal coordination mode , a single hydride atom forms a direct, two-center, two-electron bond with the metal center (M-H-B). This mode is less common for the dihydridoborate(1-) ligand itself but is a fundamental concept in the broader context of metal hydride chemistry.

More prevalent in dihydridoborate(1-) complexes is the bridging hydride coordination , where one or both hydride atoms of the [BH₂]⁻ unit bridge the boron atom and the metal center. This results in the formation of a three-center, two-electron (3c-2e) M-H-B bond. nih.gov This bridging interaction is a key feature of the coordination of borohydride-derived ligands to metals. nih.govuni-heidelberg.deescholarship.org In such arrangements, the hydride ligand is simultaneously bonded to both the metal and the boron atoms, effectively linking the two. This mode of coordination is crucial in understanding the structure and reactivity of these complexes. The geometry of the M-H-M bridge in related dimeric metal hydride complexes is typically bent, which can be rationalized by a three-center, two-electron bonding model. nih.gov

The interaction between the dihydridoborate(1-) ligand and a metal center can be described as a σ-bond coordination . In this model, the electron density from a B-H σ-bond is donated to a vacant orbital on the metal center. This type of interaction is characteristic of so-called σ-complexes. digitellinc.com The stability of these complexes is influenced by the extent of back-donation from a filled metal d-orbital into the σ* antibonding orbital of the B-H bond. digitellinc.com Strong back-donation can lead to the elongation of the B-H bond and, in the extreme, can result in the cleavage of the B-H bond via oxidative addition. digitellinc.com

Closely related to σ-bond coordination is the concept of an agostic interaction . This term describes an intramolecular interaction between a coordinatively unsaturated transition metal and a C-H bond on one of its ligands, resulting in a three-center, two-electron bond. mdpi.comresearchgate.net While the original definition focused on C-H bonds, the concept is readily extended to B-H bonds in borohydride (B1222165) and related ligands. acs.org In the context of dihydridoborate(1-) complexes, an agostic interaction involves one of the B-H bonds being held in close proximity to the metal center, leading to a measurable interaction. acs.org

Spectroscopic and structural data provide evidence for agostic interactions. Key indicators include:

An upfield shift in the ¹H NMR spectrum for the agostic proton.

A reduction in the ¹J_BH coupling constant in the ¹¹B NMR spectrum.

A decrease in the B-H stretching frequency in the infrared (IR) spectrum.

Structural evidence from X-ray or neutron diffraction showing a shortened M-H distance and a distorted geometry around the boron and hydrogen atoms. mdpi.com

Interaction Type Description Key Spectroscopic Features
σ-Bond Coordination Donation of electron density from a B-H σ-bond to a metal center.Elongated B-H bond, changes in IR stretching frequencies.
Agostic Interaction Intramolecular 3-center, 2-electron M-H-B bond.Upfield ¹H NMR shift, reduced ¹J_BH coupling constant, lower IR stretching frequency.

The dihydridoborate(1-) ligand, particularly when it engages in σ-bond coordination and agostic interactions, is classified as a non-classical ligand . Unlike classical ligands that donate a lone pair of electrons to the metal, non-classical ligands donate electrons from a bonding orbital, in this case, the B-H σ-bond. Dihydrogen complexes are the simplest examples of σ-complexes and are often referred to as non-classical hydrides. nih.gov The bonding in these complexes involves the donation of the H-H σ-electrons to the metal and back-donation from the metal to the H-H σ* orbital. A similar bonding picture applies to dihydridoborate(1-) complexes.

The study of these non-classical interactions is crucial as they are often invoked as intermediates in important chemical transformations, such as C-H and B-H bond activation and catalytic cycles involving oxidative addition and reductive elimination. mdpi.com The ability of the dihydridoborate(1-) ligand to act as a non-classical, σ-bond donor makes it an intriguing component in the design of reactive metal complexes.

Synthesis and Characterization of Metal-Dihydridoborate Complexes

The synthesis of metal complexes containing the dihydridoborate(1-) ligand typically involves the reaction of a metal halide or another suitable precursor with a source of the dihydridoborate(1-) anion or a related borohydride reagent.

A variety of transition metal complexes featuring the dihydridoborate(1-) ligand have been synthesized and characterized. A common synthetic strategy involves the reaction of a transition metal precursor with a sodium or other alkali metal salt of a substituted borohydride.

For instance, dihydridoborate group 7 metal complexes have been synthesized by the room temperature photolysis of [M₂(CO)₁₀] (where M = Mn or Re) with various N,E-chelated borate (B1201080) species (E = O, NH, or S). researchgate.netlibretexts.org This method has afforded dihydridoborate complexes of the general formula [(CO)₃M(μ-H)₂BHL]. researchgate.netlibretexts.org In these complexes, the (H₂BHL) unit coordinates to the metal center through a (κ³-H,H,E) mode, where E is the heteroatom donor from the chelating ligand. researchgate.netlibretexts.org

Ruthenium(II) dihydridoborate complexes have been prepared by treating [CpRuCl₂]₂ with heterocyclic borate ligands like Na[(H₃B)L] (where L is a heterocyclic group). nih.gov These reactions have yielded species such as [CpRu(μ-H)₂BHL]. nih.gov Similarly, treatment of [(p-cymene)RuCl₂]₂ with such ligands has led to the formation of bis(dihydridoborate) species, [Ru{(μ-H)₂BH(mp)}₂] (where mp = 2-mercaptopyridine). libretexts.org

Characterization of Transition Metal-Dihydridoborate Complexes

The characterization of these complexes relies on a combination of spectroscopic and crystallographic techniques.

NMR Spectroscopy: ¹H and ¹¹B NMR are particularly informative. The hydride protons in the M-H-B bridge typically appear at high field in the ¹H NMR spectrum. The ¹¹B NMR spectrum can provide information about the coordination environment of the boron atom.

Infrared (IR) Spectroscopy: The B-H stretching frequencies in the IR spectrum are sensitive to the coordination mode of the dihydridoborate(1-) ligand. Bridging M-H-B stretches generally appear at lower frequencies compared to terminal B-H bonds.

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, which can confirm the coordination mode of the dihydridoborate(1-) ligand and reveal the presence of agostic interactions.

Complex Synthesis Method Key Characterization Data
[(CO)₃Mn(μ-H)₂BHL]Photolysis of [Mn₂(CO)₁₀] with Na[(H₃B)L]κ³-H,H,E coordination mode confirmed by X-ray diffraction.
[CpRu(μ-H)₂BHL]Reaction of [CpRuCl₂]₂ with Na[(H₃B)L]¹H NMR shows high-field hydride signals.
[Ru{(μ-H)₂BH(mp)}₂]Reaction of [(p-cymene)RuCl₂]₂ with Na[(H₃B)mp]X-ray structure reveals two dihydridoborate ligands.

The chemistry of dihydridoborate(1-) complexes with main group metals is less developed compared to that of transition metals. However, the synthesis and characterization of borohydride complexes of main group elements provide a basis for understanding the potential coordination chemistry of the dihydridoborate(1-) ligand with these metals.

The bonding in main group metal borohydrides ranges from ionic for the alkali and alkaline earth metals to more covalent for elements in groups 13 and 14. acs.org For the alkali metals (Group 1), the interaction with the borohydride anion is primarily electrostatic. libretexts.org The heavier alkaline earth metals (Group 2) also form largely ionic compounds. nih.gov

For Group 13 elements, such as aluminum, the formation of tetrahydroaluminate, [AlH₄]⁻, is well-known, and this anion is an important hydride source. wikipedia.org The synthesis of aluminum borohydride, Al(BH₄)₃, was one of the earliest examples of a main group metal borohydride. The chemistry of gallium and indium hydrides is also known, with the tetrahydrogallate and -indate anions being reported. wikipedia.org

In Group 14, the tetrahydrides of silicon, germanium, tin, and lead are well-characterized. The chemistry of their complexes with borohydride anions is an area of ongoing research.

The synthesis of main group metal dihydridoborate(1-) complexes would likely involve metathesis reactions between a main group metal halide or alkyl and a suitable dihydridoborate(1-) source. Characterization would rely on similar techniques as for the transition metal complexes, with particular emphasis on NMR spectroscopy (e.g., ¹H, ¹¹B, ²⁹Si, ¹¹⁹Sn, ²⁰⁷Pb) to probe the local environment of the atoms involved in the M-H-B linkage.

Lanthanide and Actinide Coordination Chemistry

The coordination chemistry of the dihydridoborate(1-) ligand with f-block elements, namely the lanthanides and actinides, is a field of growing interest, driven by the potential applications of these complexes in catalysis and materials science. bohrium.comnih.gov The large ionic radii and predominantly ionic bonding of lanthanide and actinide ions lead to a variety of coordination numbers and geometries, often higher than those observed for d-block metals. science.govacademie-sciences.frbohrium.com

Lanthanide Complexes:

The synthesis of lanthanide dihydridoborate complexes often involves the reaction of a lanthanide salt, typically a halide or triflate, with an alkali metal borohydride in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov The resulting complexes can exhibit significant structural diversity. For instance, the reaction of Sm(BH₄)₃(THF)₃ with half an equivalent of KCp* (Cp* = pentamethylcyclopentadienyl) yields a bimetallic complex, [CpSm₂(BH₄)₅(THF)₃], highlighting the ability of the borohydride ligand to bridge multiple metal centers. bohrium.com In contrast, using a 2:1 ratio of the Cp ligand to Sm(BH₄)₃(THF)₃ results in the formation of a mononuclear complex, Cp*₂Sm(BH₄)(THF), where the borohydride ligand is bound in a η³-fashion. bohrium.com

The nature of the ancillary ligands plays a crucial role in determining the final structure and reactivity of the complex. The use of diaminobis(phenoxide) ligands in conjunction with M(BH₄)₃(THF)₃ (where M = Y, Nd, Sm) leads to the formation of dimeric rare-earth borohydride compounds, [M(O₂NN')(μ-BH₄)(THF)n]₂. nih.gov These complexes have shown activity as initiators for the ring-opening polymerization of ε-caprolactone and lactides. nih.gov

Interactive Table: Selected Lanthanide Dihydridoborate Complexes and their Structural Features.

ComplexLanthanide (Ln)Ancillary LigandsBH₄⁻ Coordination ModeReference
[CpSm₂(BH₄)₅(THF)₃]SmCp, THFBridging bohrium.com
Cp₂Sm(BH₄)(THF)SmCp, THFη³ bohrium.com
[Y(O₂NN')(μ-BH₄)(THF)₀.₅]₂YO₂NN', THFBridging nih.gov
[Nd(O₂NN')(μ-BH₄)(THF)]₂NdO₂NN', THFBridging nih.gov
[Sm(O₂NN')(μ-BH₄)]₂SmO₂NN'Bridging nih.gov

Actinide Complexes:

The coordination chemistry of dihydridoborate(1-) with actinides is less explored compared to lanthanides but is gaining momentum due to the unique electronic properties of these elements. researchgate.netresearchgate.net The synthesis of actinide-borohydride complexes often follows similar routes to their lanthanide counterparts, involving salt metathesis reactions. The larger size and the availability of 5f orbitals for bonding in actinides can lead to even higher coordination numbers and more complex structures. researchgate.netrsc.org

Research in this area is often focused on understanding the fundamental bonding and reactivity of these complexes. core.ac.uknd.edu For example, studies on organoactinide complexes with phosphorus and arsenic bonds provide insights into the electronic structure and reactivity of actinide-ligand multiple bonds. core.ac.uk While specific examples of actinide dihydridoborate complexes are less prevalent in the readily available literature, the principles of f-element coordination chemistry suggest that the dihydridoborate ligand would exhibit versatile coordination modes, including terminal and bridging interactions, similar to what is observed for lanthanides. nih.govuran.ru The covalent character in actinide-ligand bonds is generally found to be greater than in lanthanide-ligand bonds, which can influence the reactivity of the coordinated dihydridoborate. researchgate.netrsc.org

Reactivity of Coordinated Dihydridoborate Ligands

The dihydridoborate ligand, once coordinated to a metal center, can participate in a variety of chemical transformations. Its reactivity is influenced by the nature of the metal, the ancillary ligands, and the reaction conditions.

Ligand Exchange Reactions

Ligand exchange or substitution reactions are fundamental processes in coordination chemistry where one ligand is replaced by another. youtube.comlibretexts.orglibretexts.orgchemguide.co.uk In the context of metal-dihydridoborate complexes, the borohydride ligand can be displaced by other ligands. For example, in the synthesis of half-lanthanidocene complexes, the borohydride groups in Sm(BH₄)₃(THF)₃ can be displaced by cyclopentadienyl (B1206354) ligands. bohrium.com The extent of this displacement can be controlled by the stoichiometry of the reactants. bohrium.com

These reactions are often driven by factors such as the relative strength of the metal-ligand bonds and the concentration of the incoming ligand. The lability of the dihydridoborate ligand makes it a useful precursor for the synthesis of other metal complexes.

Redox Chemistry of Metal-Dihydridoborate Systems

While specific studies focusing solely on the redox chemistry of the dihydridoborate ligand in lanthanide and actinide complexes are not extensively detailed in the provided search results, the general principles of redox chemistry of metal complexes apply. youtube.com For instance, the oxidation of a metal hydride complex can significantly increase its acidity. The interaction between redox-active ligands and metal centers can lead to unusual electronic structures and reactivity. frontiersin.org

Catalytic Activity of Dihydridoborate Complexes

Metal complexes containing dihydridoborate ligands have demonstrated significant catalytic activity in a range of organic transformations. nih.govnih.govrsc.org The hydridic nature of the ligand is key to its role in catalysis, particularly in hydrogenation and reduction reactions.

Lanthanide borohydride complexes have been successfully employed as catalysts for the polymerization of ε-caprolactone and lactides. nih.gov For example, dimeric samarium borohydride complexes have shown good molecular weight control in these polymerization reactions. nih.gov

In the broader context of transition metal chemistry, dihydridoborate complexes have been investigated for their catalytic potential. For instance, manganese and rhenium dihydridoborate complexes have been shown to undergo hydroboration reactions with terminal alkynes. acs.org Copper hydride clusters, which can be generated from borohydride precursors, are active catalysts for the reduction of nitroarenes. nih.gov The catalytic activity is often dependent on the specific structure of the complex and the coordination mode of the hydride species. nih.gov

The development of actinide-based catalysts is an area of active research, with uranium and thorium complexes showing promise in the activation of small molecules like dinitrogen. nih.govnih.gov While the direct catalytic application of actinide dihydridoborate complexes is not extensively documented in the provided results, the fundamental reactivity studies of these systems lay the groundwork for future catalytic applications.

Interactive Table: Catalytic Applications of Metal-Dihydridoborate Systems.

Catalyst SystemMetalReaction TypeSubstrateProductReference
[Sm(O₂NN')(μ-BH₄)]₂SmRing-Opening Polymerizationε-caprolactonePoly(ε-caprolactone) nih.gov
[Mn(CO)₃(μ-H)₂(NC₅H₄S)BH(PhC=CH₂)]MnHydroborationPhenylacetyleneStyrene derivative acs.org
Cu₁₁ Hydride ClusterCuReduction4-Nitrophenol4-Aminophenol nih.gov

Theoretical and Computational Investigations of Dihydridoborate 1 Systems

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are fundamental tools for probing the electronic structure of molecules and ions. These methods solve the electronic Schrödinger equation (or an approximation of it) to obtain information about the distribution of electrons and the energy of the system.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio methods and Density Functional Theory (DFT) are two prominent approaches used in quantum chemistry to study the electronic structure of species like the dihydridoborate(1-) anion. Ab initio methods are based on first principles, deriving calculations directly from the laws of quantum mechanics without empirical parameters, though they often involve approximations to make calculations tractable for larger systems. DFT, on the other hand, focuses on the electron density of a system, which simplifies the computational effort compared to wave function-based ab initio methods, while still providing a good balance of accuracy and computational cost for many systems. wikipedia.orgscirp.org

Studies employing these methods can investigate the optimized geometry of BH₂⁻, its vibrational frequencies, and its relative stability. For anionic species, the choice of computational method and basis set is particularly important due to the diffuse nature of the excess electron density. rsc.org Researchers often assess the ability of different DFT functionals to accurately reproduce properties like electron affinities for organic anionic species. rsc.org

Electron Correlation Effects and Basis Set Selection

Accurate quantum chemical calculations, especially for anions, require careful consideration of electron correlation effects and the selection of an appropriate basis set. Electron correlation refers to the interactions between electrons, which are not fully accounted for in simpler theoretical models like the Hartree-Fock method. Methods that incorporate electron correlation, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), are often necessary to obtain reliable results for properties like electron affinities and interaction energies involving anions. uni-muenchen.de

The basis set is a set of mathematical functions used to represent the atomic orbitals of the atoms in the system. The choice of basis set impacts the accuracy and computational cost of the calculation. Larger basis sets can more accurately describe the spatial distribution of electrons but require significantly more computational resources. For anions, basis sets augmented with diffuse functions are crucial to correctly describe the loosely bound excess electron. wsu.eduhelsinki.fi Complete Basis Set (CBS) extrapolation schemes can be used to estimate the result that would be obtained with an infinitely large basis set, helping to assess the convergence of the calculation. uni-muenchen.de

Bonding Analysis (e.g., NBO, QTAIM, ELF)

Various bonding analysis techniques can be applied to the results of quantum chemical calculations to gain deeper insights into the nature of the chemical bonds and electron distribution in the dihydridoborate(1-) anion.

Natural Bond Orbital (NBO) analysis: NBO analysis provides a localized picture of bonding, describing the electron density in terms of Lewis-like bonds, lone pairs, and antibonding orbitals. juniperpublishers.comresearchgate.net It can be used to assess factors such as polarity, hybridization, and delocalization, which are important for understanding the reactivity and stability of the anion. juniperpublishers.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to partition a molecule into atomic basins and identify bond paths and bond critical points. researchgate.netscm.com This method can provide quantitative information about the nature and strength of chemical bonds and other interactions. researchgate.netscm.com

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron pair in a particular region of space. jussieu.fr Topological analysis of the ELF can reveal localization domains corresponding to core electrons, bonding pairs, and lone pairs, offering a visual representation of the bonding scheme that can be related to concepts like the VSEPR model. jussieu.fr

These bonding analysis methods complement ab initio and DFT calculations by providing a chemically intuitive interpretation of the calculated electronic structure.

Molecular Dynamics Simulations of Dihydridoborate Interactions

Molecular dynamics (MD) simulations are computational methods that simulate the time evolution of a system of atoms and molecules by solving Newton's laws of motion. ebsco.comgithub.io MD simulations are particularly useful for studying the dynamic behavior of molecules and their interactions in various environments, such as in solution or at interfaces. ebsco.comnih.gov

Solvent Interaction Modeling

Modeling the interactions of the dihydridoborate(1-) anion with solvent molecules is crucial for understanding its behavior in solution. Explicit solvent models, where individual solvent molecules are included in the simulation, provide a detailed picture of the solute-solvent interactions, including hydrogen bonding and electrostatic interactions. ethz.chosti.gov Classical MD simulations, while not directly modeling interactions with charged transition states, can provide insights into the average interactions between solvent molecules and charged species. osti.gov Techniques combining MD with data-centric methods can accelerate the analysis of solvent effects. osti.gov Studies using ab initio molecular dynamics with DFT can also provide insights into the interactions of anions with solvent clusters. cas.cznih.gov

Surface Adsorption and Interfacial Phenomena

Molecular dynamics simulations can also be employed to investigate the adsorption of dihydridoborate(1-) or related species onto surfaces and their behavior at interfaces. livecomsjournal.orggfz-potsdam.de Interfacial phenomena involve the chemical and physical processes occurring at the boundary between two different phases. numberanalytics.comscribd.com Understanding the adsorption and behavior of ions at surfaces is relevant in various fields, including catalysis, energy storage, and materials science. numberanalytics.com MD simulations can provide insights into the adsorption kinetics, the orientation of molecules at the interface, and the influence of the surface on the properties and reactivity of the adsorbed species. livecomsjournal.orggfz-potsdam.de Computational models like DFT and MD simulations are powerful tools for simulating these interfacial phenomena, providing insights into adsorption, desorption, and reaction kinetics. numberanalytics.com

Prediction of Reaction Pathways and Transition States

Computational chemistry techniques are extensively used to predict and characterize the pathways and transition states involved in reactions where the dihydridoborate(1-) anion, or species containing the BH2 unit, participate. This involves mapping the energy changes as reactants transform into products, identifying energy barriers, and understanding the molecular geometries at critical points along the reaction coordinate.

Theoretical studies have indicated the involvement of BH2 as an intermediate in certain reactions, such as the reaction of oxygen impurities with boron, which is predicted to form BH2. core.ac.uk In the oxidation of boron species, including BH2, theoretical studies contribute to understanding the thermochemistry and kinetics of these processes. acs.org For instance, studies on the reaction between B and OH have concluded that the observed products are generated through nonadiabatic transitions from highly excited BH2 intermediates. acs.org The high exoergicities associated with the formation of B-O bonds during the abstraction of oxygen by boron atoms have also been compiled through calculations. acs.org

Computational methods are also applied to study reactions where the BH2 unit is part of a larger molecule or complex. Investigations into the formation and dehydrogenation pathways of H(NH2BH2)nH oligomers, for example, utilize density functional theory (DFT), ab initio wave function theory, and Car-Parrinello molecular dynamics (CPMD) simulations to explore the energetics and mechanisms. nih.gov These studies involve computational transition state searches and evaluations of intrinsic reaction coordinates to understand steps like B-N bond cleavage and dihydrogen release. nih.gov

Furthermore, theoretical predictions have been made for reactions involving borane (B79455) (BH3), which can lead to the formation of species containing the BH2 fragment. In the theoretical study of the hydroboration of disilenes with borane, calculations predict the formation of Si-B bonds via nucleophilic attack on boron, leaving BH2 and H fragments bound to the surface. researchgate.net The detailed reaction mechanism in such cases is found to be different from analogous reactions with alkenes and involves the characterization of transition states and intermediate complexes. researchgate.net

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a fundamental aspect of theoretical reaction pathway studies. A PES describes the energy of a chemical system as a function of the positions of its atoms, providing a landscape upon which chemical reactions occur. pythoninchemistry.orglibretexts.org By mapping the PES, computational chemists can identify stable structures (minima) and transition states (saddle points) that connect reactants and products. nsf.gov

Computational studies investigating reactions involving boron-containing species, including those where BH2- might be relevant, rely on PES mapping to elucidate reaction mechanisms. For the hydroboration of disilenes with borane, DFT calculations were used to predict the viability and detailed mechanism of the reaction, implying the mapping of the relevant PES to identify transition states and intermediates. researchgate.net

General computational approaches furnish predictions about molecular structure and electronic properties by exploring the PES. researchgate.net The quality of the calculated PES is crucial for accurately predicting thermodynamic properties and reaction pathways. nih.gov While specific details of PES mapping solely for the isolated BH2- anion reacting with various species are not extensively detailed in the provided search results, the methodology is standard in the theoretical studies of reactions where BH2- or related boron hydride fragments are involved as intermediates or ligands. The concept of traversing a PES to find minimum energy pathways and transition states is central to understanding reaction mechanisms computationally. pythoninchemistry.orgnsf.govacmm.nl

Mechanistic Validation through Computational Methods

Computational methods not only predict reaction pathways but also provide a means for mechanistic validation, often in conjunction with experimental data. Theoretical results can offer insights that explain experimental observations or guide future experiments. researchgate.net

Computational calculations can furnish predictions about molecular structure and electronic properties, and when these predictions align with experimental findings (e.g., spectroscopic data or observed products), they provide validation for the proposed mechanism. researchgate.net Studies on the dehydrocoupling and dehydropolymerization of amine-boranes, which involve species containing B-H bonds, demonstrate how DFT calculations can be used to study reaction mechanisms. acs.org The predicted reaction mechanisms can explain the role of catalysts and suggest ways to improve catalytic efficiency. acs.org Furthermore, computational studies can be compared with in situ experimental studies and kinetic data to support or discount proposed intermediates and reaction pathways, thereby validating the mechanistic understanding. acs.org Accurate computational predictions of thermodynamic properties derived from PES mapping can also serve to validate experimental measurements. nih.gov

Spectroscopic Property Prediction and Interpretation (e.g., NMR, IR, Raman)

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of chemical compounds, including boron hydrides and their anions like dihydridoborate(1-). These predictions aid in the identification and characterization of species, especially those that are difficult to isolate or are transient intermediates.

Theoretical studies have been conducted to investigate the spectroscopic properties of various boron-hydrogen species (BmHz n), including the prediction of 11B and 1H NMR chemical shifts and vibrational frequencies (IR and Raman) using density functional theory. unige.ch These studies have shown that certain DFT methods, in combination with appropriate basis sets, can reliably predict these spectroscopic parameters. unige.ch Comparisons between calculated and experimental frequencies for related boron hydride anions, such as B3H8-, demonstrate the accuracy achievable with computational methods in predicting vibrational spectra. unige.ch The influence of anharmonicity on vibrational frequencies can also be taken into account computationally for more accurate predictions. unige.ch

For NMR spectroscopy, computational methods can predict chemical shifts, which are sensitive to the electronic environment of the nuclei. Studies on transition metal complexes containing dihydridoborate or borohydride (B1222165) ligands have utilized computational approaches to understand and interpret observed NMR spectra. researchgate.net The prediction of 11B NMR chemical shifts for these complexes and their comparison with experimental data help in confirming the presence and nature of the boron-containing ligand. researchgate.net Furthermore, computational studies can shed light on dynamic processes, such as the fluxional behavior of hydride ligands observed in the 1H NMR spectra of some borohydride complexes. researchgate.netacs.org

Computational investigations also provide insights into vibrational spectroscopy by calculating IR and Raman frequencies and intensities. These calculated spectra can be compared with experimental IR and Raman data to help assign observed peaks to specific vibrational modes and confirm molecular structures. core.ac.uk While specific computational studies focusing solely on the IR and Raman spectra of the isolated dihydridoborate(1-) anion were not prominently found in the search results, the methodologies applied to related boron hydride species and other molecules demonstrate the capability of computational chemistry to predict and interpret the vibrational spectra of BH2-. unige.chcore.ac.uk

The combination of predicted NMR, IR, and Raman data from computational studies provides a comprehensive set of spectroscopic fingerprints that can be used to identify and characterize dihydridoborate(1-) in different chemical environments or as a transient species in reactions.

Advanced Applications in Chemical Synthesis and Materials Science

Catalytic Applications Beyond Hydrogenation

While borohydrides are well-known reducing agents, their catalytic applications extend to a range of reactions beyond simple hydrogenation, often involving the activation or modification of substrates and the formation of new chemical bonds.

Borohydrides are widely employed for their selective reducing properties in organic synthesis. Sodium borohydride (B1222165) (NaBH4), for instance, is a mild reducing agent commonly used to convert aldehydes and ketones into their corresponding alcohols. masterorganicchemistry.comcommonorganicchemistry.compressbooks.pubcdnsciencepub.com This selectivity allows for the reduction of carbonyl groups in the presence of other functional groups such as esters, carboxylic acids, nitriles, and amides, which are generally not affected under typical NaBH4 reduction conditions. commonorganicchemistry.comcdnsciencepub.comub.edu The reaction involves the nucleophilic attack of the hydride ion (H-) from borohydride to the electrophilic carbon of the carbonyl group, forming a new C-H bond and breaking the C=O pi bond. masterorganicchemistry.compressbooks.pubyoutube.com Subsequent protonation of the resulting alkoxide yields the alcohol. masterorganicchemistry.compressbooks.pub

The chemoselectivity of NaBH4 can be influenced by reaction conditions, including solvent and temperature. cdnsciencepub.comiupac.org For example, the reactivity order among carbonyl groups with NaBH4 is generally conjugated enones < ketones < conjugated aldehydes < aldehydes. cdnsciencepub.com This difference in reactivity can be exploited for selective reductions of one type of carbonyl group in the presence of another. cdnsciencepub.com Lithium borohydride (LiBH4) is a more powerful reducing agent compared to NaBH4 and can reduce esters and lactones to alcohols, in addition to aldehydes and ketones. harvard.edu Its reactivity is dependent on the reaction medium, with higher reactivity observed in ethereal solvents like diethyl ether and THF. harvard.edu

Metal halides, such as CeCl3, can be used in conjunction with NaBH4 to enhance its selectivity, as seen in the Luche reduction, which favors the 1,2-reduction of enones. ub.eduorganic-chemistry.org

Borohydride complexes have shown activity as initiators or catalysts in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters. Rare-earth borohydride complexes, including those of scandium and lutetium, have been investigated for their catalytic activity in the ROP of monomers like ε-caprolactone and lactide. rsc.orgacs.orgmdpi.com These complexes, often featuring a borohydride function, can initiate polymerization under mild conditions, leading to the formation of polymers such as poly(ε-caprolactone) and polylactide. rsc.orgacs.org Studies have explored mixed allyl-borohydride rare-earth complexes, where both the allyl and borohydride ligands are potential initiation sites for ROP. mdpi.com Research indicates that the borohydride ligands can be active in the ROP of cyclic esters like ε-caprolactone. mdpi.com

Sodium borohydride and sodium cyanoborohydride have also been investigated as catalysts to lower the ring-opening polymerization temperature of 1,3-benzoxazines. swinburne.edu.au These catalysts were found to decrease the onset polymerization temperatures and also mitigate colorization during the curing process. swinburne.edu.au

Beyond their role in reduction, borohydrides participate in reactions leading to the formation of carbon-carbon and carbon-heteroatom bonds, often through radical pathways or as part of catalytic systems. Borohydride reagents have been utilized as hydrogen-transfer reagents in radical carbon-carbon bond forming reactions, including Giese reactions and additions to formaldehyde. researchgate.net

In the context of carbon-heteroatom bond formation, hydroboration, which formally incorporates a borane (B79455) moiety across an unsaturation, is a significant reaction. This process creates molecules with new heteroatom-boron bonds, which are valuable synthons for subsequent carbon-heteroatom bond formation via cross-coupling or oxidation processes. rsc.org Borane-tethered heteroscorpionate zinc complexes containing borohydride functionalities have been synthesized and evaluated for their catalytic activity in the hydroboration of various substrates, including carbon dioxide, isocyanates, esters, and nitriles. rsc.org

Role in Energy Storage and Conversion Research

Borohydrides are actively being researched for their potential in energy storage and conversion technologies, primarily due to their high hydrogen content and ionic conductivity properties.

Metal borohydrides, such as sodium borohydride (NaBH4), lithium borohydride (LiBH4), magnesium borohydride (Mg(BH4)2), and calcium borohydride (Ca(BH4)2), are considered promising materials for solid-state hydrogen storage due to their high gravimetric hydrogen storage capacities. aip.orgfrontiersin.orgmdpi.comsigmaaldrich.commdpi.comresearchgate.net NaBH4, for example, has a theoretical gravimetric hydrogen storage capacity of approximately 10.8 wt%. aip.orgmdpi.comresearchgate.net Hydrogen can be released from borohydrides through hydrolysis, a reaction with water, often catalyzed to increase the reaction rate. aip.orgmdpi.compurdue.eduresearchgate.net

Research in this area focuses on enhancing the kinetics of hydrogen release and lowering dehydrogenation temperatures through various methods, including the use of catalysts (e.g., noble metals like ruthenium and platinum, non-noble metals like cobalt and nickel, and metal oxides) and nanoconfinement strategies. aip.orgfrontiersin.orgmdpi.compurdue.eduresearchgate.net The regeneration of the spent fuel (borates) back to borohydride is a critical aspect for the practical implementation of borohydride-based hydrogen storage systems, with research exploring thermochemical, mechanochemical, and electrochemical methods for recycling. aip.orgenergy.gov

Table 1: Theoretical Gravimetric Hydrogen Storage Capacity of Selected Metal Borohydrides

CompoundFormulaTheoretical H2 Capacity (wt%)
Lithium BorohydrideLiBH4~18.5
Sodium BorohydrideNaBH4~10.8
Magnesium BorohydrideMg(BH4)2>10
Calcium BorohydrideCa(BH4)2~11.5 (theoretical max)

Note: Actual hydrogen storage capacities under practical conditions may vary. frontiersin.orgmdpi.com

Metal borohydrides and related complex hydrides are being investigated as potential solid-state electrolytes and ionic conductors for all-solid-state batteries, including those based on lithium, sodium, and magnesium ions. mdpi.comacs.orgfrontiersin.orgacs.orgmdpi.comuow.edu.auresearchgate.netacs.orgmdpi.comrsc.orgresearchgate.net These materials offer potential advantages such as high ionic conductivity, wide electrochemical windows, and good compatibility with metal anodes. acs.orgmdpi.comresearchgate.netresearchgate.net

Lithium borohydride (LiBH4) is a promising candidate for solid-state lithium-ion batteries, exhibiting good wetting properties and favorable mechanical properties. frontiersin.org Its Li-ion conduction can be enhanced through methods like nanoconfinement and anion doping or substitution (e.g., with LiI or NH2). frontiersin.orgmdpi.com Sodium borohydride (NaBH4) has also shown potential as a solid-state electrolyte for sodium-ion batteries, although pristine NaBH4 typically exhibits low ionic conductivity at room temperature. researchgate.netmdpi.comresearchgate.netresearchgate.net Strategies to improve Na+ ionic conductivity in NaBH4 include partial hydrolysis, surface oxidation, and nanoconfinement. researchgate.netmdpi.comresearchgate.net

Complex borohydrides, including bimetallic borohydride borates, are being explored for their ionic conductivity. rsc.orgunige.ch For instance, LiCa3(BH4)(BO3)2, formed during the decomposition of LiBH4–Ca(BH4)2 composites, has demonstrated Li+ ionic conductivity at room temperature. unige.ch The ionic conduction in metal borohydrides is often linked to the reorientation of the BH4- anion and cation diffusion. researchgate.net While some borohydrides exhibit high ionic conductivity at elevated temperatures, achieving fast ionic conduction at room temperature remains a key research challenge. mdpi.comresearchgate.net

Table 2: Examples of Ionic Conductivity in Selected Borohydride-Based Materials

MaterialIonic Conductivity (S/cm)Temperature (°C)Ion CarrierReference
LiBH4@MCM-41 (nanoconfined)2 x 10⁻⁴55Li⁺ mdpi.com
NaBH4 (partially hydrolyzed)1.6 x 10⁻³45Na⁺ researchgate.net
NaBH4 (oxidized surface)2.5 x 10⁻³35Na⁺ researchgate.net
Mg(BH4)2(NH3BH3)21.3 x 10⁻⁵30Mg²⁺ acs.org
LiCa3(BH4)(BO3)22.5 x 10⁻⁶25Li⁺ unige.ch
Li4B10H10B12H124 x 10⁻⁴25Li⁺ rsc.org

Note: Ionic conductivity values can vary significantly based on synthesis method, morphology, and specific composition.

Precursors for Advanced Boron-Containing Materials

The dihydridoborate(1-) anion, [BH2]-, represents a fundamental boron-hydrogen species whose chemistry is relevant to the synthesis of advanced boron-containing materials. While not always explicitly cited as a direct precursor in large-scale material production, compounds containing the B-H bond, or those that can generate reactive boron-hydrogen fragments, are integral to forming the robust boron-element bonds found in these materials.

Ceramic and High-Performance Materials Synthesis

Beyond boron nitride and boron carbide, boron is a key element in the production of various advanced ceramic and high-performance materials. Boron-containing compounds are incorporated into ceramics to impart desirable characteristics such as enhanced hardness, wear resistance, and stability at high temperatures wikipedia.orgamericanelements.com. The synthesis of these advanced ceramics frequently involves high-temperature processes like carbothermal reduction or nitridation, employing suitable boron precursors. While the specific role of the dihydridoborate(1-) anion as a direct precursor in these synthetic routes is not explicitly detailed in the examined literature, the underlying chemistry of boron hydrides, including the potential generation of reactive B-H species, is pertinent to the formation of strong boron-element bonds characteristic of these materials. The search results confirm the application of boron in the creation of ceramics and hard compounds americanelements.com.

Nanomaterial Fabrication Incorporating Boron

The inclusion of boron in nanomaterials offers a pathway to tailor their electronic, mechanical, and chemical attributes. Examples of boron-containing nanomaterials include boron nitride nanotubes (BNNTs) and other nanostructures where boron is intentionally incorporated americanelements.com. The synthesis of such nanoscale materials often demands precise control over reaction parameters and the selection of molecular precursors that can be efficiently transformed into the desired nanostructure. While boron nitride nanotubes are mentioned in the search results americanelements.com, the specific utilization of dihydridoborate(1-) as a precursor for their fabrication is not explicitly described. Nevertheless, the use of molecular boron hydride clusters and other boron-containing molecular compounds is a recognized strategy in the synthesis of boron-containing nanomaterials. In these approaches, the controlled decomposition or reaction of the precursor material facilitates the formation of nanoscale structures. The dihydridoborate(1-) moiety, being a reactive species containing a boron-hydrogen bond, could potentially serve as an intermediate or a starting material in such controlled synthesis methods, particularly those conducted in solution or gas phases that allow for fine-tuning of the nucleation and growth processes.

Applications in Main Group Chemistry and Supramolecular Assemblies

The dihydridoborate(1-) anion and related borate (B1201080) species are significant in main group chemistry and in the design and construction of supramolecular assemblies. Boron-containing anions, particularly those exhibiting weakly coordinating characteristics, are valuable as counterions for stabilizing highly reactive cationic species, including those derived from main group elements.

In the realm of main group chemistry, borate ligands generated from the reaction of boron hydrides with nitrogen-containing heterocyclic compounds, such as pyrazoles or imidazoles, have been developed and widely utilized. These ligands, often known as scorpionate ligands (e.g., tris(pyrazolyl)borates), are capable of coordinating to main group metal centers, thereby influencing their reactivity profiles and enhancing their stability wikipedia.orgnih.gov. The synthesis of these ligands frequently involves the reaction of potassium borohydride (KBH4), which contains the tetrahydroborate anion ([BH4]-), with the appropriate heterocycle wikipedia.org. While this process involves [BH4]- rather than [BH2]-, it exemplifies the utility of boron-hydrogen species as precursors to these important ligands in main group chemistry. The search results also highlight the application of N-heterocyclic carbenes (NHCs) in stabilizing main group elements nih.govresearchgate.net. Some precursors for NHCs are imidazolium (B1220033) salts, and related macrocyclic tetraimidazolium diborate ligands have been synthesized and shown to form complexes with divalent metal salts researchgate.net. These instances underscore the interconnectedness of boron chemistry and main group chemistry, where boron-containing anions or ligands function as essential components.

Furthermore, boron-containing species are being explored for their utility in the development of innovative ionic liquids and complex supramolecular structures. Boronium-cation-based ionic liquids, characterized by a positive charge localized on a boron atom often bonded to organic substituents and potentially hydrogen atoms (e.g., (N111)(N112)BH2+), have been synthesized and evaluated for potential applications, including as electrolytes in advanced lithium-ion batteries nih.gov. These specific cations contain the BH2 unit, establishing a direct link to the dihydridoborate concept. The capacity of these boron-containing ions to form stable salts and exhibit advantageous properties such as high thermal stability and good ionic conductivity renders them promising components in the design of new functional materials and electrolyte systems nih.gov.

Within the field of supramolecular chemistry, boron-containing anions and ligands can serve as foundational building blocks or as templates guiding the assembly process. The distinctive coordination behavior of borate ligands and the potential for engaging in non-covalent interactions involving boron centers or B-H bonds can be leveraged to construct intricate molecular architectures. The search results indicate the use of macrocyclic tetraimidazolium diborate ligand precursors in the formation of macrocyclic tetracarbene complexes with metal ions, illustrating their role in the assembly of supramolecular structures researchgate.net. Carborane anions, which are clusters composed of boron and carbon atoms, are also employed in supramolecular design strategies researchgate.net. Although carboranes are structurally distinct from simple dihydridoborate species, their application emphasizes the broader utility of anionic boron-containing frameworks in supramolecular chemistry.

The available research indicates that while the isolated dihydridoborate(1-) anion may not be extensively reported as a direct precursor for bulk materials synthesis, the fundamental chemistry associated with boron-hydrogen bonds, as found in dihydridoborate(1-) and related species such as tetrahydroborates and various borate ligands, is critically important in the synthesis of advanced materials containing boron, in the stabilization of complexes with main group elements, and in the creation of novel supramolecular assemblies.

Emergent Research Areas and Future Perspectives in Dihydridoborate 1 Chemistry

Integration with Photochemistry and Electrochemistry

The integration of dihydridoborate(1-) chemistry with photochemistry and electrochemistry is an emerging frontier, holding promise for novel catalytic processes and energy conversion technologies. Research in this area explores how the unique properties of the BH2- unit, such as its reducing capability and coordination modes, can be harnessed or influenced by light or electrical energy.

Photochemical studies involving transition metal hydrides, which can include dihydridoborate complexes, have shown promise in areas like photocatalytic hydrogen generation from aqueous media. whiterose.ac.uk The photolysis of metal hydride complexes can lead to the reductive elimination of H2, a process that can be reversed thermally, establishing a cycle potentially useful in hydrogen-related technologies. whiterose.ac.uk While direct photochemical transformations of the isolated dihydridoborate(1-) anion are less explored, its incorporation into photoactive metal complexes could enable light-driven reactions, such as reductions or hydroboration reactions.

In the realm of electrochemistry, the behavior of borohydrides, including species related to dihydridoborate(1-), has been investigated, particularly in the context of fuel cells and hydrogen storage materials. science.gov The electrochemical oxidation of borohydride (B1222165) has been studied, revealing complex mechanisms and the influence of factors like pH and electrode material. researchgate.net While the direct electrochemistry of the BH2- anion requires further investigation, its presence in metal complexes could influence their redox properties and catalytic activity in electrochemical processes, such as CO2 reduction or other transformations relevant to sustainable chemistry. acs.orgfrontiersin.org

Advanced Spectroscopic Techniques for In-Situ Analysis

Advanced spectroscopic techniques are crucial for understanding the structure, bonding, and reactivity of dihydridoborate(1-) species, especially for in-situ analysis during reactions. Techniques such as multinuclear NMR spectroscopy (specifically 1H and 11B NMR) are fundamental for characterizing dihydridoborate complexes and identifying their coordination modes. acs.orgacs.orgresearchgate.net For instance, 11B-NMR spectroscopy provides characteristic signals that can confirm the presence of dihydridoborate species and offer insights into their local environment. researchgate.net

IR spectroscopy is another valuable tool, particularly for identifying B-H stretching vibrations, which are indicative of the presence and coordination mode of the dihydridoborate ligand. acs.orgacs.org X-ray diffraction provides detailed solid-state structural information, revealing the coordination geometry around the metal center and the bonding within the dihydridoborate unit. acs.orgacs.org

Emerging research utilizes in-situ spectroscopic methods to monitor reactions involving dihydridoborate species in real-time. For example, in-situ Raman spectroscopy has been used to study the phase transitions of related borane (B79455) compounds under confinement, providing insights into their behavior in different environments. researchgate.net Such in-situ techniques, including NMR, IR, and potentially more advanced methods like operando spectroscopy, are essential for elucidating reaction mechanisms and identifying transient intermediates in dihydridoborate chemistry.

Challenges and Opportunities in Sustainable Dihydridoborate Chemistry

Sustainable chemistry principles are increasingly important in the development of new chemical processes, and dihydridoborate chemistry is no exception. Challenges in this area include developing environmentally benign synthetic routes to dihydridoborate compounds, utilizing renewable resources, and designing catalytic systems that minimize waste generation and energy consumption. rsc.org

Opportunities lie in leveraging the reducing power of dihydridoborate for sustainable transformations. For instance, the use of borohydrides in the reduction of CO2 into valuable products is an area of active research, aligning with the goals of a circular economy. acs.orgresearchgate.net Developing catalytic systems that facilitate such reductions using dihydridoborate species under mild conditions is a key opportunity.

Another aspect of sustainable dihydridoborate chemistry involves exploring its potential in hydrogen storage materials. researchgate.netresearchgate.net While challenges remain in the reversible hydrogen uptake and release from some borohydride-based materials, research into the fundamental properties and reactivity of dihydridoborate units within these materials could lead to the design of more efficient and sustainable hydrogen storage solutions. researchgate.netresearchgate.net The use of earth-abundant metals in catalysts for reactions involving borohydrides also contributes to sustainability. acs.orgresearchgate.net

Interdisciplinary Research Frontiers (e.g., interfaces with solid-state physics, theoretical materials science)

Research into dihydridoborate(1-) chemistry is increasingly intersecting with other scientific disciplines, particularly solid-state physics and theoretical materials science. Understanding the behavior of dihydridoborate species in the solid state is crucial for applications such as hydrogen storage and solid electrolytes. researchgate.netresearchgate.net Solid-state physics provides the tools and theoretical frameworks to investigate the structural, electronic, and dynamic properties of materials containing dihydridoborate units. uwi.eduyoutube.com

Theoretical materials science, employing computational methods like Density Functional Theory (DFT), plays a vital role in understanding the electronic structures, bonding, and reaction mechanisms of dihydridoborate complexes and materials. acs.orgacs.orgresearchgate.netresearchgate.net DFT calculations can provide insights into the stability and reactivity of different coordination modes of the dihydridoborate ligand and help predict the properties of new materials. acs.orgresearchgate.net

Q & A

Q. How can the PICO framework structure studies comparing dihydridoborate(1-) with other borate ligands?

  • Methodological Answer :
  • Population : Transition metal complexes (e.g., Ru, Fe, Co).
  • Intervention : Dihydridoborate(1-) ligand substitution.
  • Comparison : Bis(dihydridoborate) or BH₄⁻ analogues.
  • Outcome : Reductive capacity, catalytic efficiency, or stability metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.